3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-10-2-3-12(8-13(10)16)24(21,22)17-6-4-11(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQROTGNWYNTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzene derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione core is formed through cyclization reactions involving thiourea and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, including:
- Anticancer Activity : Research has shown that derivatives of thiazolidine compounds possess significant anticancer properties. For instance, compounds similar to 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have demonstrated inhibitory effects on various cancer cell lines. A study indicated that thiazolidine derivatives could inhibit the growth of leukemia and CNS cancer cell lines by over 70% in preliminary screenings .
- Antimicrobial Properties : Thiazolidine derivatives are also known for their antibacterial and antifungal activities. A study involving thiazolidine-4-one derivatives showed promising results against bacterial strains when compared to standard antibiotics .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Study : A recent investigation evaluated the anticancer efficacy of thiazolidine derivatives on various cancer cell lines. The study reported that compounds with similar structural features to this compound exhibited potent cytotoxicity against MOLT-4 leukemia cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiazolidine derivatives against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazolidinedione Derivatives with Antidiabetic Activity
Key Differences :
Sulfonamide-Piperidine Derivatives
Key Differences :
Thiazolidinone Derivatives with Structural Similarities
Key Differences :
- The target compound’s thiazolidine-2,4-dione core lacks the 2-thioxo group in and compounds, which may reduce antioxidant activity but enhance PPARγ binding .
- The sulfonylated piperidine substituent introduces a bulkier, more electronegative group compared to benzyl or methylphenyl substituents, likely influencing pharmacokinetics .
Biological Activity
The compound 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- C : 15
- H : 18
- Cl : 1
- N : 2
- O : 3
- S : 1
Structural Representation
The compound features a thiazolidine core with a sulfonyl piperidine moiety, contributing to its unique pharmacological properties.
- Prostaglandin Receptor Modulation
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators, which may be beneficial in treating various inflammatory diseases.
-
Antioxidant Activity
- Studies have shown that thiazolidine derivatives possess antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases.
Therapeutic Applications
- Obstetrics : The compound has been investigated for its role in managing preterm labor and preventing premature birth .
- Pain Management : Due to its action on prostaglandin receptors, it may serve as an analgesic in dysmenorrhea treatment.
- Cardiovascular Health : Some derivatives have shown promise in treating conditions like dilated cardiomyopathy by modulating cardiovascular function .
Study 1: Prostaglandin Receptor Inhibition
A clinical trial assessed the efficacy of thiazolidine derivatives in inhibiting prostaglandin F receptor activity in pregnant women at risk of preterm labor. The results indicated a significant reduction in labor onset compared to placebo .
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Prostaglandin Modulation | Inhibition of PGF receptor | |
| Anti-inflammatory | Cytokine suppression | |
| Antioxidant | Radical scavenging |
Table 2: Clinical Applications
| Application | Description | Evidence Level |
|---|---|---|
| Preterm Labor | Reduces labor onset | High |
| Dysmenorrhea | Analgesic effects | Moderate |
| Cardiovascular Issues | Improves heart function | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
